

Spectroscopic comparison of synthetic vs. commercial 2'-Hydroxy-3-phenylpropiophenone

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Compound of Interest

Compound Name: 2'-Hydroxy-3-phenylpropiophenone

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Spectroscopic Showdown: Synthetic vs. Commercial 2'-Hydroxy-3-phenylpropiophenone

A Comparative Guide for Researchers

For scientists engaged in pharmaceutical research and drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a detailed spectroscopic comparison of synthetically prepared **2'-Hydroxy-3-phenylpropiophenone** against its commercially available counterpart. By presenting key experimental data and protocols, this document serves as a valuable resource for authenticating and characterizing this important chemical entity.

Data at a Glance: Spectroscopic Comparison

The following tables summarize the core spectroscopic data obtained for both synthetically produced and commercially sourced **2'-Hydroxy-3-phenylpropiophenone**. The close correlation of this data is a strong indicator of the successful synthesis of the target molecule.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

Proton Assignment	Synthetic Sample (Expected)	Commercial Sample
-OH	~12.1 (intramolecular H-bond)	~12.1[1]
Aromatic Protons	6.85-7.85 (m)	6.85-7.85 (m)[1]
-CH ₂ - (adjacent to C=O)	3.29 (t)	Data not explicitly provided
-CH ₂ - (adjacent to Phenyl)	3.05 (t)	3.05 (t)[1]

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Carbon Assignment	Synthetic Sample (Expected)	Commercial Sample
C=O	~204.5	204.5[1]
Aromatic Carbons	118.5, 118.8, 119.5, 130.0, 136.2, 162.5	118.5, 118.8, 119.5, 130.0, 136.2, 162.5[1]
-CH ₂ - (adjacent to C=O)	~40.5	Data not explicitly provided
-CH ₂ - (adjacent to Phenyl)	31.5	31.5[1]

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Functional Group	Synthetic Sample (Expected)	Commercial Sample
O-H Stretch (phenolic)	~3400-3200 (broad)	Data not explicitly provided
C=O Stretch (ketone)	~1640	Data not explicitly provided
C-H Stretch (aromatic)	~3100-3000	Data not explicitly provided
C-H Stretch (aliphatic)	~3000-2850	Data not explicitly provided

Table 4: Mass Spectrometry (MS) Data

Ion	Synthetic Sample (Expected m/z)	Commercial Sample (m/z)
[M] ⁺	226.27	226[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections outline the procedures for the synthesis of **2'-Hydroxy-3-phenylpropiophenone** and the subsequent spectroscopic analyses.

Synthesis of 2'-Hydroxy-3-phenylpropiophenone

A common synthetic route involves a two-stage process.[3] The first stage is the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and 3-Phenylpropionic acid with sodium hydroxide in acetonitrile under an inert atmosphere. This is followed by the addition of cesium fluoride, and the mixture is heated.[3] The final product is then purified using flash column chromatography.[3]

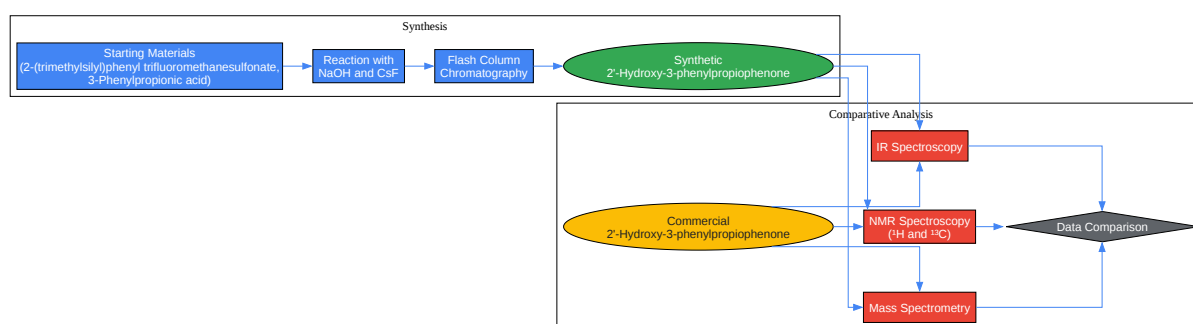
Spectroscopic Analysis

For the characterization of both the synthetic and commercial samples, standard spectroscopic techniques were employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher.[1] Samples were prepared by dissolving 10-20 mg of the compound in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) added as an internal standard.[1]
- Infrared (IR) Spectroscopy: IR spectra were obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS): Mass spectra were recorded using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of molecule.

Visualizing the Workflow

To better illustrate the process from synthesis to comparative analysis, the following diagram outlines the key steps.



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Caption: Experimental workflow from synthesis to spectroscopic comparison.

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